4-Methylenecyclohexanol
Description
4-Methylenecyclohexanol (CAS 1004-24-6) is an organic compound characterized by a cyclohexane ring with a methylene bridge (=CH₂) and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₈H₁₄O, with an average molecular weight of 126.20 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with moderate water solubility, influenced by the polar hydroxymethyl group. The compound exhibits notable reactivity in organic synthesis, participating in nucleophilic substitutions, polymerizations, and serving as an intermediate in pharmaceutical development (e.g., vitamin D analogs) . Its structure and functional groups make it valuable for strain-relief rearrangements and cyclopropane-derived transformations, as observed in oxymercuration-borohydride reduction reactions .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h7-8H,1-5H2 |
InChI Key |
OXOGGHNLQCZDPK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The following cyclohexanol derivatives are compared based on substituents, reactivity, and applications:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 4-Methylenecyclohexanol | 1004-24-6 | C₈H₁₄O | Hydroxymethyl, methylene | Cyclohexane + CH₂OH and =CH₂ bridge |
| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | Hydroxymethyl | Cyclohexane + CH₂OH (no methylene) |
| 4-Methoxycyclohexanol | 18068-06-9 | C₇H₁₄O₂ | Hydroxyl, methoxy | Cyclohexane + -OH and -OCH₃ at C4 |
| 4-(Dimethylamino)cyclohexanol | 103023-50-3 | C₈H₁₇NO | Hydroxyl, dimethylamino | Cyclohexane + -OH and -N(CH₃)₂ at C4 |
| 4-Isopropylcyclohexanol | 4621-04-9 | C₉H₁₈O | Hydroxyl, isopropyl | Cyclohexane + -OH and -CH(CH₃)₂ at C4 |
| 4-Methylcyclohexanethiol | 60260-87-9 | C₇H₁₄S | Thiol (-SH) | Cyclohexane + -SH at C4 |
Physical and Chemical Properties
- Reactivity: this compound: Highly reactive due to strain from the methylene bridge. Participates in cyclopropane ring-opening reactions and rearrangements (e.g., forming 3-methylenecyclohexanol under thermal conditions) . Cyclohexanemethanol: Less strained; primary alcohol reactivity (e.g., esterifications). Used in polymer synthesis . 4-Methoxycyclohexanol: Ether group (-OCH₃) reduces acidity of -OH, making it less reactive in acid-catalyzed processes compared to this compound . 4-(Dimethylamino)cyclohexanol: Basic amino group enables participation in acid-base reactions and coordination chemistry .
- Solubility: this compound: Moderate water solubility due to -CH₂OH . 4-Methoxycyclohexanol: Higher lipophilicity from -OCH₃ reduces water solubility . 4-Methylcyclohexanethiol: Low water solubility due to nonpolar thiol group .
- Synthetic Utility: this compound: Key intermediate in vitamin D₃ analogs (e.g., 20S-hydroxyvitamin D₃) . 4-Isopropylcyclohexanol: Used in fragrance and resin industries due to bulky isopropyl group . 4-Methoxycyclohexanol: Precursor to spiroketals and cyclohexanone derivatives .
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